molecular formula C22H15FN2O3 B2705417 (Z)-8-(2-fluorophenyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951963-68-1

(Z)-8-(2-fluorophenyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2705417
CAS RN: 951963-68-1
M. Wt: 374.371
InChI Key: YOTCHONSZNKGLB-JMIUGGIZSA-N
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Description

(Z)-8-(2-fluorophenyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C22H15FN2O3 and its molecular weight is 374.371. The purity is usually 95%.
BenchChem offers high-quality (Z)-8-(2-fluorophenyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-8-(2-fluorophenyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence and Photophysical Properties

  • Two-Photon Absorption Chromophores : Studies on multi-branched two-photon absorption chromophores containing styrylpyridyl moieties have highlighted their significant one-photon fluorescence, fluorescent quantum yields, and two-photon fluorescence. Such compounds have been investigated for their two-photon absorption cross-sections, indicating potential applications in two-photon photopolymerization due to their favorable photophysical properties (Yan et al., 2007).

Encapsulation and Molecular Recognition

  • Organometallic Cages for Aromatic Molecule Encapsulation : Research into hexanuclear arene ruthenium cages has demonstrated their ability to encapsulate large aromatic molecules, forming inclusion systems. These findings suggest potential applications in molecular recognition and encapsulation technologies (Mattsson et al., 2008).

Heterocyclic Chemistry and Synthesis

  • Heterocyclic Derivatives Synthesis : The synthesis of (Z)-4-(carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d][1,3]oxazine has been detailed, with comprehensive characterization suggesting the importance of these compounds in the development of new heterocyclic derivatives with potential applications in medicinal chemistry and material science (Pancrazzi et al., 2017).

Chemosensors for Metal Ions

  • Fluorescent Chemosensors for Zn(2+) : A study on the synthesis of a new fluorescent sensor for Zn(2+) highlights the compound's excellent selectivity and sensitivity. This work suggests applications in developing sensors for metal ions, which are critical in environmental monitoring and biological studies (Li et al., 2014).

Antimicrobial Agents

  • Synthesis and Antimicrobial Activity : Novel oxazine bearing pyridine scaffolds have been synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains. Such studies indicate the potential of these compounds in developing new antimicrobial agents (Desai et al., 2017).

properties

IUPAC Name

(2Z)-8-(2-fluorophenyl)-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O3/c23-17-5-1-2-6-18(17)25-12-16-19(27-13-25)8-7-15-21(26)20(28-22(15)16)10-14-4-3-9-24-11-14/h1-11H,12-13H2/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTCHONSZNKGLB-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)OCN1C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)OCN1C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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